LogP Variance: Predicted Lipophilicity Differentiates 2,3- from 2,5- Isomer, Impacting Formulation and Permeability
The computed lipophilicity (LogP) of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is reported as 0.815, while the positional isomer 2-(2,5-Dichlorophenyl)-4-methylpyrrolidine has a significantly higher XLogP3-AA value of 3.5 [1]. This >2.5 log unit difference indicates a substantial divergence in predicted membrane permeability and solubility profiles, which are critical factors in selecting a lead scaffold for CNS penetration versus peripheral target engagement. This variation is a direct consequence of the specific chlorine atom positioning on the phenyl ring.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.815 (reported logP) |
| Comparator Or Baseline | 3.5 (XLogP3-AA for 2-(2,5-Dichlorophenyl)-4-methylpyrrolidine) |
| Quantified Difference | ~2.7 log units higher for the 2,5-isomer |
| Conditions | In silico prediction using different algorithms (logP vs. XLogP3-AA). |
Why This Matters
This quantitative difference in a key drug-likeness property allows a researcher to select the 2,3-dichloro isomer for projects requiring lower lipophilicity and potentially better aqueous solubility, differentiating it from the more lipophilic 2,5-dichloro analog.
- [1] ChemExper. (n.d.). 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine. View Source
